(2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol
Overview
Description
(2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol is a chemical compound with a complex structure that includes a tetrahydropyran ring substituted with a benzyloxy group and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol typically involves the protection of hydroxyl groups, followed by the formation of the tetrahydropyran ring. One common method includes the use of benzyl alcohol as a starting material, which undergoes a series of reactions including protection, cyclization, and deprotection steps to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the benzyloxy group can yield a hydroxyl group.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities. It can be used as a model compound to study the interactions of similar structures with biological targets.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure may allow it to interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets. The benzyloxy group and hydroxyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydropyran derivatives with different substituents. Examples include:
- (2R,3S,4R,5R)-2-(Methoxy)tetrahydro-2H-pyran-3,4,5-triol
- (2R,3S,4R,5R)-2-(Ethoxy)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
The uniqueness of (2R,3S,4R,5R)-2-(Benzyloxy)tetrahydro-2H-pyran-3,4,5-triol lies in its benzyloxy group, which provides distinct reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-phenylmethoxyoxane-3,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c13-9-7-17-12(11(15)10(9)14)16-6-8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGMDBJXWCFLRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2=CC=CC=C2)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7473-38-3, 18403-12-8, 70797-93-2, 5329-50-0 | |
Record name | NSC400277 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400277 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC170150 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170150 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC231837 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MLS000736490 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2561 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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